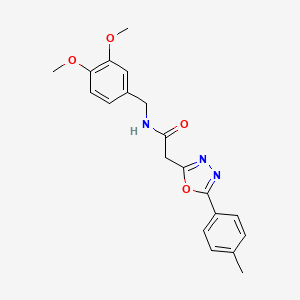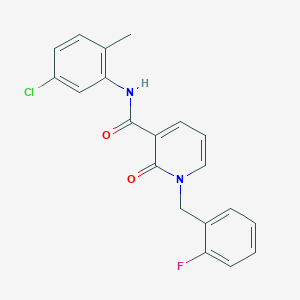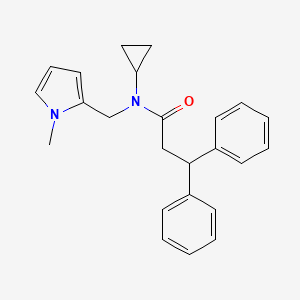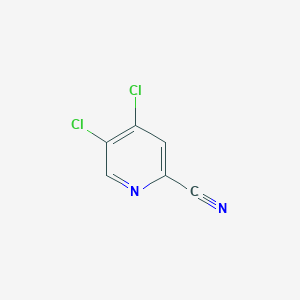
Chembl4586069
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Comprehensive Bioactivity Database
ChEMBL is an open, large-scale bioactivity database that has been instrumental in drug discovery and medicinal chemistry research. The database curates and stores standardized bioactivity, molecule, target, and drug data extracted from multiple sources, including the primary medicinal chemistry literature. This resource supports a wide range of chemical biology and drug-discovery research problems by providing access to data that can help in the identification of bioactive chemical compounds and the elucidation of their mechanism of action.
Resource for Drug Discovery : ChEMBL's contributions to drug discovery include the provision of bioactivity data for a multitude of compounds, aiding in the identification and validation of therapeutic targets and the discovery of drug candidates. This facilitates the rapid and effective generation of new treatments for various human diseases by offering a platform for the systematic study of the biological effects of a wide array of small molecular-weight ligands on a wide array of macromolecular targets (Gaulton et al., 2016).
Enhancing Chemical Biology : By providing access to its extensive database through web-based interfaces, data downloads, and RESTful web services, ChEMBL enables the integration of chemical and biological data, facilitating research in chemical biology. This integration supports the development of chemical probes and the advancement of our understanding of biological processes at the molecular level (Davies et al., 2015).
Broadening Applicability to Crop Protection
In addition to its impact on human health research, ChEMBL has broadened its applicability to fields such as crop protection. By collating an extensive dataset of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds, ChEMBL extends its utility beyond medicinal chemistry to support research in agriculture, demonstrating the versatile nature of the database in addressing scientific challenges across different domains.
- Crop Protection Research : The integration of crop protection data into ChEMBL highlights the database's adaptability and its potential to serve a broader scientific community, thereby facilitating the discovery of compounds that can protect crops against pests and diseases (Gaulton et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBSMMNUTVJEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)







![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)
![3-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)